Lesopitron

Descripción

This compound is a small molecule drug with a maximum clinical trial phase of II.

structure given in first source

Propiedades

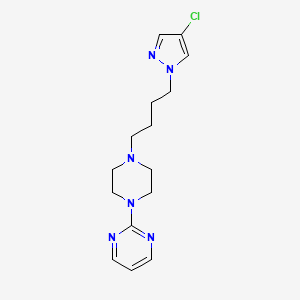

IUPAC Name |

2-[4-[4-(4-chloropyrazol-1-yl)butyl]piperazin-1-yl]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN6/c16-14-12-19-22(13-14)7-2-1-6-20-8-10-21(11-9-20)15-17-4-3-5-18-15/h3-5,12-13H,1-2,6-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCPKWJUALHOPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCN2C=C(C=N2)Cl)C3=NC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40157587 |

Source

|

| Record name | Lesopitron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132449-46-8 |

Source

|

| Record name | Lesopitron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132449-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lesopitron [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132449468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lesopitron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04970 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lesopitron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LESOPITRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1CGM4755H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of Lesopitron: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Lesopitron (E-4424) is a selective azapirone anxiolytic agent that demonstrates a potent and specific mechanism of action centered on the serotonin 1A (5-HT1A) receptor. As a high-affinity agonist, its function is characterized by a dual interaction with both presynaptic and postsynaptic 5-HT1A receptor populations, leading to a modulation of serotonergic neurotransmission. Preclinical and clinical investigations have established its anxiolytic properties, distinguishing it from other agents through its specific neurochemical profile. This guide provides a comprehensive analysis of this compound's receptor binding, downstream signaling cascades, and the experimental evidence that defines its pharmacodynamic profile.

Receptor Binding Profile

This compound's primary molecular target is the 5-HT1A receptor. Its high affinity for this receptor subtype underpins its therapeutic activity. Radioligand binding assays have been employed to quantify this interaction. Notably, this compound displays negligible affinity for alpha-adrenergic and dopaminergic receptors, contributing to a favorable side-effect profile compared to less selective agents.[1][2]

Table 1: Receptor Binding Affinity of this compound

| Receptor | Radioligand | Tissue Source | Ki (nmol/L) | Reference |

| 5-HT1A | [3H]8-OH-DPAT | Rat Brain | 104.8 ± 10.6 | [2] |

| α-Adrenergic | Not Specified | Not Specified | Negligible Effect | [1][2] |

| Dopaminergic | Not Specified | Not Specified | Negligible Effect |

Ki (Inhibition Constant): A measure of binding affinity; a lower Ki value indicates a higher affinity.

Molecular Mechanism of Action: Signaling Pathways

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the inhibitory G-protein, Gi/o. This compound, as an agonist, activates this pathway, leading to a cascade of intracellular events that ultimately modulate neuronal excitability.

Canonical Gi/o Signaling Pathway

Activation of the 5-HT1A receptor by this compound initiates the dissociation of the Gi/o protein into its α and βγ subunits.

-

Inhibition of Adenylyl Cyclase: The Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA).

-

Modulation of Ion Channels: The Gβγ subunit complex directly interacts with ion channels. It promotes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential, resulting in an overall inhibitory effect.

Pharmacodynamic Profile: Preclinical Evidence

This compound's anxiolytic effects are a direct consequence of its dual action on presynaptic and postsynaptic 5-HT1A receptors.

Presynaptic Autoreceptor Agonism

This compound acts as an agonist at 5-HT1A autoreceptors located on the soma and dendrites of serotonergic neurons in the raphe nuclei. Activation of these inhibitory autoreceptors reduces the firing rate of serotonin neurons, leading to a decrease in serotonin synthesis and release in projection areas like the frontal cortex. This reduction in serotonergic tone is a key component of its an-xiolytic effect.

Postsynaptic Receptor Agonism

In postsynaptic regions, this compound directly stimulates 5-HT1A receptors, mimicking the effects of serotonin. Evidence suggests that this compound may act as a partial agonist at these postsynaptic sites. This is supported by findings where this compound can reverse the effects of the full agonist 8-OH-DPAT in inducing 5-HT syndrome. A partial agonist provides a modulated response, which can be beneficial in avoiding the overstimulation that might occur with a full agonist.

Key In Vivo Findings

-

Inhibition of Haloperidol-Induced Catalepsy: this compound's ability to inhibit catalepsy induced by the dopamine D2 antagonist haloperidol is a functional indicator of its agonist activity at 5-HT1A autoreceptors.

-

Hypothermia Induction: Activation of postsynaptic 5-HT1A receptors in the hypothalamus leads to a hypothermic response, a characteristic effect of 5-HT1A agonists that is observed with this compound.

-

Modulation of Serotonin Turnover: In vivo microdialysis studies in rats have shown that anxiolytic doses of this compound (30 µg/kg, i.p.) markedly reduce extracellular serotonin levels in the frontal cortex to approximately 45% of baseline. Crucially, unlike buspirone, this compound does not affect the levels of dopamine metabolites (DOPAC and HVA), highlighting its selectivity for the serotonergic system.

Experimental Protocols

The characterization of this compound's mechanism of action relies on established preclinical methodologies.

Radioligand Competition Binding Assay ([3H]8-OH-DPAT)

This in vitro assay quantifies the affinity of a test compound (this compound) for a specific receptor (5-HT1A).

-

Objective: To determine the inhibition constant (Ki) of this compound for the 5-HT1A receptor.

-

Materials:

-

Membrane Preparation: Homogenates from rat brain tissue (e.g., hippocampus or cortex) rich in 5-HT1A receptors.

-

Radioligand: [3H]8-OH-DPAT, a high-affinity 5-HT1A receptor agonist.

-

Test Compound: this compound at various concentrations.

-

Incubation Buffer: Tris-HCl buffer.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

-

Procedure:

-

Incubation: Membrane homogenates are incubated with a fixed concentration of [3H]8-OH-DPAT and varying concentrations of this compound.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 30 minutes at room temperature).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while unbound ligand passes through.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]8-OH-DPAT (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Microdialysis

This technique allows for the in vivo sampling and measurement of neurotransmitter levels in specific brain regions of freely moving animals.

-

Objective: To measure the effect of this compound administration on extracellular serotonin levels in the rat frontal cortex.

-

Procedure:

-

Surgical Implantation: A guide cannula is stereotaxically implanted into the frontal cortex of an anesthetized rat and secured. The animal is allowed to recover.

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion & Equilibration: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min). An equilibration period (90-120 minutes) is allowed to establish a stable baseline of neurotransmitter levels.

-

Baseline Sampling: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) for at least one hour to establish baseline serotonin concentration.

-

Drug Administration: this compound (or vehicle) is administered systemically (e.g., intraperitoneal injection).

-

Post-Dose Sampling: Dialysate collection continues for several hours post-administration.

-

Sample Analysis: The concentration of serotonin in the dialysate samples is quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

-

Data Analysis: Post-administration serotonin levels are expressed as a percentage of the pre-administration baseline.

-

Haloperidol-Induced Catalepsy Test

This behavioral model assesses motor rigidity, and its reversal is used to screen for compounds with activity at 5-HT1A autoreceptors.

-

Objective: To evaluate this compound's ability to inhibit dopamine D2 antagonist-induced catalepsy.

-

Procedure:

-

Induction: Rats are administered a cataleptic dose of haloperidol (e.g., 1 mg/kg, i.p.).

-

Pre-treatment: A separate group of animals is pre-treated with this compound at various doses prior to haloperidol administration.

-

Catalepsy Assessment: At a set time after haloperidol injection (e.g., 75-90 minutes), catalepsy is measured. A common method is the bar test, where the rat's forepaws are placed on a horizontal bar. The latency to step down from the bar is recorded.

-

Data Analysis: The step-down latency in the this compound pre-treated group is compared to the group that received haloperidol alone. A significant reduction in latency indicates inhibition of catalepsy.

-

Conclusion

The mechanism of action of this compound is defined by its selective and high-affinity agonist activity at 5-HT1A receptors. Its anxiolytic effects are mediated through a dual mechanism: 1) agonism at presynaptic autoreceptors, which reduces overall serotonergic neuronal firing and transmitter release, and 2) direct, potentially partial, agonism at postsynaptic receptors. This specific neurochemical profile, characterized by a potent modulation of the serotonin system without significant interaction with dopaminergic or adrenergic pathways, positions this compound as a targeted anxiolytic agent. The preclinical data, derived from robust in vitro and in vivo experimental protocols, provide a clear and comprehensive understanding of its function at the molecular, cellular, and behavioral levels.

References

Lesopitron: A Technical Guide to its Function as a 5-HT1A Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lesopitron is a potent and selective agonist of the 5-hydroxytryptamine-1A (5-HT1A) receptor, a key target in the modulation of serotonergic neurotransmission. This technical guide provides an in-depth overview of this compound's pharmacological profile, focusing on its binding affinity, functional activity, and the downstream signaling pathways it modulates. Detailed experimental protocols for the characterization of 5-HT1A receptor agonists are provided, alongside a summary of available quantitative data for this compound. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of serotonergic systems and the development of novel therapeutics targeting the 5-HT1A receptor.

Introduction

The serotonin 1A (5-HT1A) receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is widely distributed throughout the central nervous system. It functions as both a presynaptic autoreceptor on serotonergic neurons in the raphe nuclei and as a postsynaptic receptor in various brain regions, including the hippocampus, cortex, and amygdala.[1] Activation of these receptors is implicated in a range of physiological and behavioral processes, making them a critical target for therapeutic intervention in neuropsychiatric disorders such as anxiety and depression.

This compound (E-4424) is a pyrimidinylpiperazine derivative that has been characterized as a potent 5-HT1A receptor agonist.[2][3] Preclinical studies have demonstrated its anxiolytic-like effects, which are attributed to its interaction with both presynaptic and postsynaptic 5-HT1A receptors.[2] This guide will delve into the technical details of this compound's mechanism of action, providing a foundation for its further investigation and potential therapeutic applications.

Quantitative Data

| Parameter | Value | Species | Brain Region | Method | Reference |

| In Vivo Efficacy | |||||

| Reduction in Cortical 5-HT Levels | to 45% of basal value | Rat | Frontal Cortex | In Vivo Microdialysis | [2] |

| Dose for Anxiolytic Behavior | 30 µg/kg, i.p. | Rat | Behavioral Assay | ||

| Cortical 5-HT Reduction (Intraraphe) | Decrease of the same order as systemic injection | Rat | Frontal Cortex | In Vivo Microdialysis |

Experimental Protocols

The characterization of a 5-HT1A receptor agonist like this compound involves a series of in vitro and in vivo experiments to determine its binding affinity, functional activity, and physiological effects. Below are detailed methodologies for key assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the 5-HT1A receptor.

Objective: To measure the ability of this compound to displace a radiolabeled ligand from the 5-HT1A receptor.

Materials:

-

Receptor Source: Membranes from cells expressing recombinant human 5-HT1A receptors (e.g., CHO or HEK293 cells) or from rat brain tissue (e.g., hippocampus).

-

Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist) or [³H]WAY-100635 (a 5-HT1A antagonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT1A ligand (e.g., 10 µM serotonin).

-

Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Cell harvester and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the cell pellets or brain tissue in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh assay buffer. Determine the protein concentration of the membrane suspension.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Membrane suspension (typically 20-50 µg of protein).

-

Radioligand at a concentration near its Kd.

-

Increasing concentrations of this compound or the non-specific binding control.

-

Assay buffer to reach the final volume.

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to obtain an IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the 5-HT1A receptor upon agonist binding.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating [³⁵S]GTPγS binding to G proteins.

Materials:

-

Receptor Source: Same as for the radioligand binding assay.

-

Radioligand: [³⁵S]GTPγS.

-

Test Compound: this compound.

-

Basal Binding Control: No agonist.

-

Non-specific Binding Control: A high concentration of unlabeled GTPγS.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 100 mM NaCl, pH 7.4.

-

GDP: To ensure the G proteins are in an inactive state at the start of the assay.

Procedure:

-

Membrane Preparation: Prepare membranes as described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Membrane suspension.

-

[³⁵S]GTPγS.

-

GDP.

-

Increasing concentrations of this compound or control solutions.

-

Assay buffer to the final volume.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Filtration and Washing: Terminate the reaction and wash the filters as described for the radioligand binding assay.

-

Counting: Measure the radioactivity on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the this compound concentration to determine the EC50 and Emax values.

cAMP Accumulation Assay

This assay measures the functional consequence of 5-HT1A receptor activation, which is typically the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the potency (IC50) of this compound in inhibiting forskolin-stimulated cAMP accumulation.

Materials:

-

Cells: Whole cells expressing the 5-HT1A receptor (e.g., CHO or HEK293 cells).

-

Test Compound: this compound.

-

Stimulant: Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).

-

cAMP Assay Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell Culture Medium and Reagents.

Procedure:

-

Cell Culture: Culture the cells to an appropriate confluency in 96-well plates.

-

Pre-incubation: Pre-incubate the cells with increasing concentrations of this compound for a short period.

-

Stimulation: Add forskolin to all wells (except the basal control) to stimulate cAMP production and incubate for a specified time (e.g., 30 minutes).

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound concentration to determine the IC50 value.

In Vivo Microdialysis

This in vivo technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals.

Objective: To measure the effect of this compound on serotonin (5-HT) and dopamine turnover in the frontal cortex.

Materials:

-

Animals: Adult male rats.

-

Microdialysis Probes: Commercially available or custom-made probes.

-

Stereotaxic Apparatus: For accurate probe implantation.

-

Perfusion Pump: To deliver artificial cerebrospinal fluid (aCSF) through the probe.

-

Fraction Collector: To collect the dialysate samples.

-

HPLC-ED system: For the analysis of neurotransmitter concentrations.

-

This compound solution.

Procedure:

-

Surgery: Anesthetize the rat and implant a guide cannula stereotaxically into the desired brain region (e.g., frontal cortex or dorsal raphe nucleus). Allow the animal to recover from surgery.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect baseline dialysate samples for a period of time to establish stable neurotransmitter levels.

-

Drug Administration: Administer this compound systemically (e.g., intraperitoneally) or locally through the dialysis probe (reverse dialysis).

-

Sample Collection: Continue to collect dialysate samples at regular intervals after drug administration.

-

Analysis: Analyze the concentration of 5-HT, its metabolite 5-HIAA, and dopamine and its metabolites (DOPAC and HVA) in the dialysate samples using HPLC with electrochemical detection.

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and plot them over time.

Signaling Pathways and Experimental Workflows

The activation of the 5-HT1A receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to Gi/o proteins, leading to the inhibition of adenylyl cyclase. However, evidence also suggests the involvement of other signaling pathways.

5-HT1A Receptor Signaling Pathways

Caption: 5-HT1A Receptor Signaling Pathways.

Experimental Workflow for 5-HT1A Agonist Characterization

Caption: Workflow for 5-HT1A Agonist Characterization.

Discussion

This compound's profile as a potent 5-HT1A receptor agonist is supported by in vivo evidence demonstrating its ability to decrease serotonin release in the frontal cortex, a hallmark of presynaptic 5-HT1A autoreceptor activation. This action is achieved at doses that also produce anxiolytic-like effects in animal models. The lack of effect on dopamine metabolites distinguishes it from other anxiolytics like buspirone, suggesting a more selective mechanism of action.

The provided experimental protocols represent the standard methodologies for comprehensively characterizing a 5-HT1A receptor agonist. The radioligand binding assay is fundamental for establishing the compound's affinity and selectivity. The GTPγS binding and cAMP accumulation assays provide crucial information on the compound's functional potency and efficacy at the cellular level. Finally, in vivo microdialysis offers a dynamic view of the compound's effects on neurotransmitter systems in a physiological context.

Further research is warranted to fully elucidate the quantitative pharmacology of this compound, including the determination of its Ki, EC50, and IC50 values through the in vitro assays described. Additionally, investigating its effects on downstream signaling pathways beyond the canonical adenylyl cyclase inhibition, such as the MAPK/ERK and PI3K/Akt pathways, would provide a more complete understanding of its molecular mechanism of action.

Conclusion

This compound is a valuable research tool for investigating the role of the 5-HT1A receptor in health and disease. Its potent agonist activity, coupled with a selective neurochemical profile, makes it an interesting candidate for further study. The methodologies and information presented in this technical guide provide a solid framework for researchers and drug development professionals to advance our understanding of this compound and other 5-HT1A receptor modulators.

References

- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 2. Effect of acute administration of the 5-HT1A receptor ligand, this compound, on rat cortical 5-HT and dopamine turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of acute administration of the 5-HT1A receptor ligand, this compound, on rat cortical 5-HT and dopamine turnover - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and History of Lesopitron (E-4424)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lesopitron (E-4424) is a selective 5-HT1A receptor agonist that was investigated for its potential as a non-benzodiazepine anxiolytic. Developed by Esteve, it reached Phase II clinical trials for Generalized Anxiety Disorder (GAD) before its development was discontinued. This guide provides a comprehensive technical overview of its discovery, preclinical and clinical development, mechanism of action, and key experimental data. The information is presented with structured data tables, detailed experimental methodologies, and visual diagrams of its signaling pathway and experimental workflows to facilitate understanding for a scientific audience.

Discovery and Development History

The quest for novel anxiolytics with improved side-effect profiles over existing benzodiazepines led researchers at the Spanish pharmaceutical company Esteve to explore selective modulators of the serotonin system. Their focus on the 5-HT1A receptor, a key regulator of mood and anxiety, resulted in the development of this compound (E-4424).

Structurally related to the azapirone class of drugs, this compound was identified as a potent and selective 5-HT1A receptor agonist. Preclinical studies demonstrated its anxiolytic properties in various animal models. Subsequently, this compound entered clinical development for the treatment of GAD.[1] Phase I trials in healthy volunteers showed that single doses up to 50 mg and repeated doses up to 45 mg/day were well tolerated.[2] The drug progressed to Phase II trials in both Spain and the US.[3] Despite showing some efficacy, the overall results were not robust enough to support further development, and the program was eventually discontinued.

Pharmacological Profile

Mechanism of Action

This compound is a selective full agonist of the 5-HT1A receptor.[1] Its anxiolytic effects are believed to be mediated through its interaction with both presynaptic and postsynaptic 5-HT1A receptors. At presynaptic autoreceptors located on serotonergic neurons in the raphe nuclei, its agonism reduces neuronal firing and serotonin release in projection areas. At postsynaptic receptors in limbic and cortical regions, it directly modulates neuronal activity. This dual action is thought to contribute to its anxiolytic and mood-stabilizing properties.

Receptor Binding Affinity

Table 1: Receptor Binding Affinity of this compound (E-4424)

| Receptor | Ki (nM) |

| 5-HT1A | - |

| Dopamine D2 | > 1000 |

| α1-Adrenergic | > 1000 |

Note: Specific Ki values for a broad panel of receptors are not publicly available. The table reflects the high selectivity reported in the literature.

Pharmacokinetics

Pharmacokinetic studies in humans have shown that this compound is rapidly absorbed after oral administration.

Table 2: Human Pharmacokinetic Parameters of this compound (E-4424)

| Parameter | Value | Reference |

| Tmax (Time to Peak Concentration) | 0.5 - 1 hour | |

| t1/2 (Elimination Half-life) | 1.1 - 5.6 hours | |

| Cmax (Maximum Concentration) | High interindividual variability | |

| AUC (Area Under the Curve) | - |

Note: Specific Cmax and AUC values from clinical trials are not publicly detailed.

Key Experimental Protocols

Elevated Plus-Maze (EPM) for Anxiolytic Activity

This is a standard behavioral assay used to assess anxiety-like behavior in rodents and is a key preclinical test for anxiolytic drugs.

Methodology:

-

Apparatus: The maze is shaped like a plus sign and elevated off the ground. It consists of two open arms and two enclosed arms.

-

Procedure:

-

Animals (typically rats or mice) are placed individually at the center of the maze.

-

They are allowed to freely explore the apparatus for a set period, usually 5 minutes.

-

A video camera records the animal's movement.

-

-

Data Analysis:

-

The primary measures of anxiety are the number of entries into and the time spent in the open arms.

-

Anxiolytic compounds, like this compound, are expected to increase the time spent in and the number of entries into the open arms, reflecting a reduction in anxiety.

-

Forskolin-Induced Adenylyl Cyclase Inhibition Assay

This in vitro assay is used to determine the functional activity of compounds at Gi-coupled receptors, such as the 5-HT1A receptor.

Methodology:

-

Preparation: Cell membranes expressing the 5-HT1A receptor (e.g., from hippocampal tissue) are prepared.

-

Assay:

-

The membranes are incubated with forskolin, a direct activator of adenylyl cyclase, which leads to an increase in cyclic AMP (cAMP) production.

-

Increasing concentrations of the 5-HT1A agonist (this compound) are added.

-

The agonist will inhibit the forskolin-stimulated adenylyl cyclase activity in a dose-dependent manner.

-

-

Data Analysis:

-

The amount of cAMP produced is measured.

-

The concentration of the agonist that produces 50% of the maximal inhibition (IC50) is calculated to determine its potency.

-

Mandatory Visualizations

Signaling Pathway of this compound

Caption: this compound's signaling pathway via the 5-HT1A receptor.

Experimental Workflow for Elevated Plus-Maze

Caption: Workflow for the Elevated Plus-Maze anxiolytic test.

References

- 1. Inhibition of forskolin-stimulated adenylate cyclase activity by 5-HT receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human 5-HT7 receptor-induced inactivation of forskolin-stimulated adenylate cyclase by risperidone, 9-OH-risperidone and other "inactivating antagonists" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. protocols.io [protocols.io]

An In-Depth Technical Guide to the Central Nervous System Effects of Lesopitron

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lesopitron is a selective 5-HT1A receptor agonist that has been investigated for its anxiolytic properties. This technical guide provides a comprehensive overview of the central nervous system (CNS) effects of this compound, detailing its mechanism of action, and summarizing key preclinical and clinical findings. This document includes detailed experimental protocols for seminal studies, quantitative data presented in structured tables, and visualizations of relevant pathways and workflows to facilitate a deeper understanding of this compound's neuropharmacological profile.

Introduction

This compound is a pyrimidinylpiperazine derivative that acts as a potent and selective agonist at serotonin 5-HT1A receptors. These receptors are key regulators of serotonergic neurotransmission and are implicated in the pathophysiology of anxiety and mood disorders. By targeting 5-HT1A receptors, this compound modulates neuronal activity in critical brain regions, leading to its observed anxiolytic effects. This guide will delve into the specific interactions of this compound with the CNS, providing a technical resource for professionals in the field of neuropharmacology and drug development.

Mechanism of Action: 5-HT1A Receptor Agonism

This compound's primary mechanism of action is its high affinity and agonist activity at 5-HT1A receptors. These receptors are G-protein-coupled receptors that, upon activation, inhibit adenylyl cyclase and open G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and a decrease in neuronal firing rate.

Signaling Pathway

The activation of 5-HT1A receptors by this compound initiates a signaling cascade that ultimately modulates neuronal excitability.

Quantitative Data on CNS Effects

The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the CNS effects of this compound.

Table 1: Receptor Binding Affinity

| Compound | Radioligand | Preparation | Ki (nM) |

| This compound | [3H]8-OH-DPAT | Rat brain membranes | 104.8 ± 10.6 |

Table 2: In Vivo Neurochemical Effects in Rats

| Treatment | Brain Region | Neurotransmitter | Effect |

| This compound (30 µg/kg, i.p.) | Frontal Cortex | Serotonin (5-HT) | ↓ to 45% of basal value |

Table 3: Clinical Efficacy in Generalized Anxiety Disorder (GAD)

| Treatment Group | N | Baseline HAM-A Score (Mean) | Mean Change from Baseline |

| This compound (4-80 mg/day) | 68 (subgroup) | Not specified | -6.1 |

| Lorazepam (2-4 mg/day) | Not specified | Not specified | -6.1 |

| Placebo | Not specified | Not specified | -3.4 |

Detailed Experimental Protocols

[3H]8-OH-DPAT Competition Binding Assay

This assay determines the binding affinity of a compound for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand.

-

Tissue Preparation: Frozen brains from male Sprague Dawley rats (180–200 g) are thawed and the raphe area or hippocampus is dissected. The tissue is homogenized in 20 volumes of ice-cold Tris-HCl buffer (50 mM, pH 7.4 at 25°C). The homogenate is centrifuged at 39,000 x g for 10 minutes. The resulting pellet is resuspended in the same volume of buffer and centrifuged again. The final pellet is resuspended in the assay buffer.

-

Assay Conditions: The assay is typically performed in a final volume of 250 µL containing the membrane preparation, [3H]8-OH-DPAT (at a concentration near its Kd, e.g., 0.25 nM), and varying concentrations of the competing ligand (this compound).

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 30 minutes) to reach equilibrium.

-

Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer. The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Haloperidol-Induced Catalepsy in Rats

This test assesses the potential of a compound to reverse catalepsy, a state of motor immobility often induced by dopamine D2 receptor antagonists like haloperidol.

-

Animals: Male Wistar or Sprague-Dawley rats are commonly used.

-

Procedure:

-

Animals are pre-treated with the test compound (this compound) or vehicle.

-

After a specified time (e.g., 30 minutes), all animals are administered haloperidol (e.g., 0.5-1 mg/kg, i.p. or s.c.) to induce catalepsy.

-

At various time points after haloperidol administration (e.g., 30, 60, 90, 120 minutes), catalepsy is measured using the bar test. The rat's forepaws are placed on a horizontal bar raised a few centimeters from the surface.

-

-

Measurement: The latency to remove both forepaws from the bar is recorded. A cut-off time (e.g., 180 seconds) is typically used.

-

Data Analysis: The mean descent latency is calculated for each treatment group and time point. A significant reduction in descent latency in the this compound-treated group compared to the vehicle group indicates an anti-cataleptic effect.

In Vivo Microdialysis for Serotonin Measurement

This technique allows for the in vivo sampling and measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

-

Surgical Procedure: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., frontal cortex or striatum) of an anesthetized rat.

-

Microdialysis Probe: A microdialysis probe with a semi-permeable membrane at its tip is inserted through the guide cannula.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

Sample Collection: Dialysate samples, containing neurotransmitters that have diffused across the membrane from the extracellular space, are collected at regular intervals (e.g., every 20 minutes).

-

Analysis: The concentration of serotonin (and its metabolites) in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Changes in extracellular serotonin levels following drug administration are expressed as a percentage of the baseline levels.

Concluding Remarks

This compound demonstrates a clear profile as a selective 5-HT1A receptor agonist with tangible effects on the central nervous system. Its ability to modulate serotonergic activity translates to anxiolytic-like effects in preclinical models and has shown promise in clinical trials for generalized anxiety disorder. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for further research and development of 5-HT1A receptor-targeting therapeutics. Future investigations could further elucidate the precise dose-response relationships in various preclinical models and expand on the long-term efficacy and safety profile in clinical populations.

Preclinical Profile of Lesopitron: A Technical Guide on its Anxiolytic Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lesopitron (E-4424) is a selective 5-HT1A receptor agonist that has been investigated for its potential anxiolytic properties. As a member of the azapirone class, it exhibits both presynaptic and postsynaptic agonist activity at serotonin 1A receptors. Preclinical studies in various animal models have demonstrated its efficacy in reducing anxiety-like behaviors, suggesting its potential as a therapeutic agent for anxiety disorders. This technical guide provides an in-depth overview of the preclinical studies on the anxiolytic effects of this compound, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Data Summary

Receptor Binding and Neurochemical Effects

This compound demonstrates high affinity for the 5-HT1A receptor and modulates serotonergic activity in key brain regions associated with anxiety.

| Parameter | Value | Species | Brain Region | Reference |

| 5-HT1A Receptor Binding Affinity (Ki) | Data not explicitly found in search results | - | - | - |

| Anxiolytic Dose (i.p.) | 30 µg/kg | Rat | - | [1] |

| Effect on 5-HT Levels (at 30 µg/kg, i.p.) | Reduced to 45% of basal value | Rat | Frontal Cortex | [1] |

Pharmacokinetic Profile in Rats

The pharmacokinetic properties of this compound have been characterized in rats, providing insights into its absorption, distribution, and elimination.

| Parameter | Route | Dose | Value | Unit | Reference |

| Absolute Bioavailability | Oral | - | ~10 | % | [2] |

| Time to Maximum Concentration (Tmax) | Oral | - | Data not explicitly found in search results | - | - |

| Elimination Half-life (t½) | i.v. | - | 100 | min | [2] |

Key Preclinical Anxiolytic Models

Elevated Plus-Maze (EPM)

The elevated plus-maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.

Experimental Protocol:

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor. For rats, typical arm dimensions are 50 cm long and 10 cm wide, with the enclosed arms having 40 cm high walls. The maze is typically elevated 50-70 cm from the floor.

-

Animals: Male Wistar or Sprague-Dawley rats are commonly used.

-

Procedure:

-

Animals are habituated to the testing room for at least 60 minutes prior to the experiment.

-

This compound or vehicle is administered intraperitoneally (i.p.) at specified doses (e.g., dose-response studies would include a range of doses).

-

Following a pre-treatment period (typically 30 minutes), each rat is placed in the center of the maze, facing an open arm.

-

The behavior of the rat is recorded for a 5-minute session. Key parameters measured include the number of entries into and the time spent in the open and closed arms.

-

-

Data Analysis: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries compared to the vehicle-treated control group.

Quantitative Data for this compound in EPM:

| Dose (µg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) |

| Specific dose-response data for this compound in the elevated plus-maze was not found in the search results. | Data not available | Data not available |

Vogel Conflict Test (VCT)

The Vogel conflict test is a model of anxiety in which a thirsty animal is punished for drinking, creating a conflict between the drive to drink and the fear of punishment.

Experimental Protocol:

-

Apparatus: An operant chamber equipped with a drinking spout connected to a shock generator.

-

Animals: Male Wistar rats are typically used.

-

Procedure:

-

Rats are water-deprived for 48 hours prior to the test, with access to food ad libitum.

-

On the test day, this compound or vehicle is administered (e.g., i.p.).

-

After a pre-treatment period (e.g., 30 minutes), the rat is placed in the operant chamber.

-

For a set period (e.g., 5-20 minutes), every 20th lick on the drinking spout is paired with a mild electric shock.

-

The total number of licks and the number of shocks received are recorded.

-

-

Data Analysis: An anxiolytic effect is demonstrated by a significant increase in the number of punished licks (or shocks received) in the drug-treated group compared to the vehicle-treated group.

Quantitative Data for this compound in VCT:

| Dose (µg/kg, i.p.) | Number of Punished Licks (Mean ± SEM) |

| Specific dose-response data for this compound in the Vogel conflict test was not found in the search results. | Data not available |

Social Interaction Test

The social interaction test assesses the natural tendency of rodents to engage in social behaviors. Anxiolytic compounds typically increase the duration of social interaction. It has been reported that this compound was more potent than structurally-related 5-HT1A agonists in the rat social interaction model.[1]

Experimental Protocol:

-

Apparatus: A dimly lit, open-field arena. The level of illumination and the familiarity of the arena can be manipulated to alter the baseline level of anxiety.

-

Animals: Pairs of male rats, unfamiliar with each other, are used.

-

Procedure:

-

Rats are individually housed for a period before the test to increase their motivation for social interaction.

-

This compound or vehicle is administered to both rats in a pair.

-

After a pre-treatment period, the pair of rats is placed in the center of the arena.

-

Their behavior is recorded for a set duration (e.g., 10 minutes).

-

The total time spent in active social interaction (e.g., sniffing, grooming, following) is scored by a trained observer blind to the treatment conditions.

-

-

Data Analysis: An anxiolytic effect is indicated by a significant increase in the total time spent in social interaction compared to the vehicle-treated pairs.

Quantitative Data for this compound in Social Interaction Test:

| Dose (µg/kg, i.p.) | Time in Social Interaction (seconds, Mean ± SEM) |

| Specific dose-response data for this compound in the social interaction test was not found in the search results. | Data not available |

Mechanism of Action and Signaling Pathways

This compound exerts its anxiolytic effects primarily through its agonist activity at 5-HT1A receptors. These receptors are G-protein coupled receptors that, upon activation, initiate a cascade of intracellular events leading to neuronal inhibition.

5-HT1A Receptor Signaling Pathway

References

- 1. Effect of acute administration of the 5-HT1A receptor ligand, this compound, on rat cortical 5-HT and dopamine turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Absorption, distribution and excretion of [14C]-Lesopitron after single and repeated administration in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Lesopitron's Potential Neuroprotective Action: A Technical Guide for Researchers

Disclaimer: Direct experimental evidence and quantitative data specifically demonstrating the neuroprotective action of Lesopitron are not extensively available in the public domain. This guide synthesizes the known pharmacology of this compound as a 5-HT1A receptor partial agonist with the established neuroprotective roles of this receptor class to present a hypothetical framework for its potential therapeutic effects. The experimental protocols and quantitative data presented herein are illustrative, based on methodologies commonly employed to evaluate the neuroprotective effects of other 5-HT1A agonists, and should be considered as a blueprint for future investigation into this compound.

Introduction

This compound is a selective 5-HT1A receptor ligand with partial agonist properties.[1] While primarily investigated for its anxiolytic effects, which are linked to its action on presynaptic 5-HT1A autoreceptors leading to a reduction in serotonin release, its interaction with 5-HT1A receptors suggests a potential role in neuroprotection.[2][3][4][5] The 5-HT1A receptor is a well-established target for neuroprotective interventions, particularly in the context of ischemic brain injury and excitotoxicity. Agonists of this receptor have been shown to prevent neuronal damage and promote functional recovery in various preclinical models. This document outlines the theoretical basis for this compound's neuroprotective potential, proposes experimental designs to test this hypothesis, and visualizes the potential signaling pathways involved.

Core Mechanism of Action: 5-HT1A Receptor Activation

This compound's primary mechanism of action is its partial agonism at serotonin 5-HT1A receptors. These receptors are G-protein coupled receptors that, upon activation, can initiate a cascade of intracellular events with neuroprotective outcomes. The stimulation of 5-HT1A receptors can lead to neuronal hyperpolarization, a reduction in the release of excitatory neurotransmitters like glutamate, and the modulation of intracellular signaling pathways that combat oxidative stress and apoptosis.

Hypothetical Neuroprotective Signaling Pathways of this compound

Based on the known downstream effects of 5-HT1A receptor activation by other agonists, this compound could potentially exert neuroprotective effects through the following signaling pathways:

-

Inhibition of Glutamate Excitotoxicity: By activating presynaptic 5-HT1A receptors on glutamatergic neurons, this compound may reduce the release of glutamate, thereby mitigating the excitotoxic cascade that leads to neuronal death in conditions like ischemia.

-

Modulation of Anti-Apoptotic Pathways: Activation of 5-HT1A receptors has been linked to the upregulation of anti-apoptotic proteins such as Bcl-2 and the inhibition of pro-apoptotic proteins like Bax and caspases.

-

Attenuation of Oxidative Stress: The signaling cascade initiated by 5-HT1A receptor activation may enhance the expression of endogenous antioxidant enzymes, helping to neutralize reactive oxygen species (ROS) and reduce oxidative damage to neurons.

Below is a diagram illustrating the hypothesized signaling pathway for this compound's neuroprotective action.

References

- 1. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of Isoprostanes as Markers of Oxidative Stress in Neuronal Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective effects of erythropoietin on neurodegenerative and ischemic brain diseases: the role of erythropoietin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of acute administration of the 5-HT1A receptor ligand, this compound, on rat cortical 5-HT and dopamine turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of acute administration of the 5-HT1A receptor ligand, this compound, on rat cortical 5-HT and dopamine turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

Off-Target Effects of Lesopitron on Adrenergic and Dopaminergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lesopitron is a potent and selective 5-HT1A receptor agonist that has been investigated for its anxiolytic and other neuropsychiatric properties. A critical aspect of its pharmacological profile is its selectivity and potential for off-target effects, particularly at other monoamine receptors such as adrenergic and dopaminergic receptors. This technical guide provides a comprehensive overview of the reported off-target activity of this compound at these receptors. While specific quantitative binding affinity data for a broad panel of adrenergic and dopaminergic receptor subtypes are not extensively available in the public domain, existing literature consistently suggests that this compound has negligible effects on these receptors. This document outlines the standard experimental protocols used to determine such off-target interactions and presents visual representations of the relevant signaling pathways and experimental workflows.

Introduction to this compound and Off-Target Activity

This compound (E-4424) is a pyrimidinylpiperazine derivative that demonstrates high affinity and selectivity for the serotonin 1A (5-HT1A) receptor, where it acts as a partial agonist. Its primary pharmacological effects are mediated through the modulation of the serotonergic system. However, for any drug candidate, a thorough understanding of its off-target pharmacology is crucial for predicting potential side effects and ensuring a favorable safety profile. Adrenergic and dopaminergic receptors are key off-target families of interest due to their structural and functional similarities to serotonin receptors and their involvement in a wide range of physiological processes.

Quantitative Analysis of this compound's Adrenergic and Dopaminergic Receptor Interactions

Despite a comprehensive review of the available scientific literature, specific quantitative binding affinity data (e.g., Ki or IC50 values) for this compound across a wide range of adrenergic and dopaminergic receptor subtypes are not publicly available. This is not uncommon for compounds that are highly selective and show minimal off-target activity in initial screenings. However, the existing literature consistently reports a lack of significant interaction.

According to DrugBank, this compound has "negligible effects on alpha-adrenergic and dopaminergic receptors". Further supporting this, a study on the acute administration of this compound in rats showed that at doses that induce anxiolytic-like behavior, it had no effect on the cortical levels of dopamine metabolites such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). This lack of in vivo effect on dopamine turnover is indicative of a low affinity for dopamine receptors.

To illustrate how such data would be presented if available, the following tables have been structured to summarize binding affinity (Ki) and functional activity (EC50/IC50) for key adrenergic and dopaminergic receptor subtypes.

Data Presentation

Table 1: Binding Affinity of this compound at Adrenergic Receptor Subtypes

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) |

| α1-Adrenergic | |||

| α1A | [³H]-Prazosin | Recombinant CHO cells | >1000 |

| α1B | [³H]-Prazosin | Recombinant HEK293 cells | >1000 |

| α1D | [³H]-Prazosin | Recombinant HEK293 cells | >1000 |

| α2-Adrenergic | |||

| α2A | [³H]-Rauwolscine | Recombinant CHO cells | >1000 |

| α2B | [³H]-Rauwolscine | Recombinant HEK293 cells | >1000 |

| α2C | [³H]-Rauwolscine | Recombinant HEK293 cells | >1000 |

| β-Adrenergic | |||

| β1 | [¹²⁵I]-Iodocyanopindolol | Recombinant CHO cells | >1000 |

| β2 | [¹²⁵I]-Iodocyanopindolol | Recombinant HEK293 cells | >1000 |

| β3 | [¹²⁵I]-Iodocyanopindolol | Recombinant HEK293 cells | >1000 |

| Note: Values are hypothetical based on qualitative statements of negligible affinity and are for illustrative purposes only. |

Table 2: Binding Affinity of this compound at Dopaminergic Receptor Subtypes

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) |

| D1-like | |||

| D1 | [³H]-SCH23390 | Recombinant CHO cells | >1000 |

| D5 | [³H]-SCH23390 | Recombinant HEK293 cells | >1000 |

| D2-like | |||

| D2 | [³H]-Spiperone | Recombinant CHO cells | >1000 |

| D3 | [³H]-Spiperone | Recombinant HEK293 cells | >1000 |

| D4 | [³H]-Spiperone | Recombinant HEK293 cells | >1000 |

| Note: Values are hypothetical based on qualitative statements of negligible affinity and are for illustrative purposes only. |

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the off-target effects of a compound like this compound at adrenergic and dopaminergic receptors.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the ability of an unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the binding affinity (Ki) of this compound for various adrenergic and dopaminergic receptor subtypes.

Materials:

-

Membrane preparations from cells stably expressing the human receptor subtype of interest (e.g., CHO or HEK293 cells).

-

Radiolabeled ligand specific for the receptor subtype (e.g., [³H]-Prazosin for α1, [³H]-Rauwolscine for α2, [¹²⁵I]-Iodocyanopindolol for β, [³H]-SCH23390 for D1-like, [³H]-Spiperone for D2-like receptors).

-

Unlabeled this compound at a range of concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation: Frozen cell pellets expressing the target receptor are thawed and homogenized in cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in assay buffer. Protein concentration is determined using a standard method like the BCA assay.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total binding wells: Membrane preparation, radioligand, and assay buffer.

-

Non-specific binding wells: Membrane preparation, radioligand, and a high concentration of a known unlabeled ligand for the target receptor.

-

Competition wells: Membrane preparation, radioligand, and varying concentrations of this compound.

-

-

Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand. The filters are washed with ice-cold wash buffer.

-

Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then counted using a microplate scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assays (cAMP Measurement)

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. Adrenergic and dopaminergic receptors are G-protein coupled receptors (GPCRs) that modulate the intracellular levels of cyclic AMP (cAMP).

Objective: To determine the functional effect of this compound on adrenergic and dopaminergic receptor signaling.

Materials:

-

Whole cells expressing the receptor of interest.

-

This compound at a range of concentrations.

-

A known agonist for the receptor.

-

Forskolin (to stimulate cAMP production for Gi-coupled receptors).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or GloSensor).

-

Plate reader compatible with the chosen assay technology.

Procedure for Gs-Coupled Receptors (e.g., β-adrenergic, D1/D5-dopaminergic):

-

Cell Plating: Seed cells expressing the Gs-coupled receptor in a 96- or 384-well plate and grow to near confluence.

-

Agonist Mode: Treat the cells with increasing concentrations of this compound.

-

Antagonist Mode: Pre-incubate the cells with increasing concentrations of this compound before adding a known agonist at its EC80 concentration.

-

cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis:

-

In agonist mode, plot the cAMP concentration against the this compound concentration to determine the EC50 and Emax.

-

In antagonist mode, plot the inhibition of the agonist-induced cAMP response against the this compound concentration to determine the IC50.

-

Procedure for Gi-Coupled Receptors (e.g., α2-adrenergic, D2/D3/D4-dopaminergic):

-

Cell Plating: Seed cells expressing the Gi-coupled receptor in a 96- or 384-well plate.

-

Forskolin Stimulation: Treat the cells with forskolin to induce a measurable level of cAMP production.

-

Agonist Mode: Co-incubate the cells with forskolin and increasing concentrations of this compound. A Gi-agonist will decrease the forskolin-stimulated cAMP levels.

-

Antagonist Mode: Pre-incubate the cells with increasing concentrations of this compound, then add a known Gi-agonist and forskolin.

-

cAMP Measurement: Measure the intracellular cAMP levels as described above.

-

Data Analysis: Analyze the data as for Gs-coupled receptors, noting that agonist activity results in a decrease in cAMP.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for adrenergic and dopaminergic receptors.

Lesopitron: A Technical Guide to its Role in Elucidating Serotonergic Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lesopitron (E-4424) is a selective 5-HT1A receptor agonist that was developed for the treatment of generalized anxiety disorder.[1] Although its clinical development was discontinued after Phase II trials, this compound remains a valuable pharmacological tool for investigating the physiological and behavioral roles of the serotonergic system, particularly the 5-HT1A receptor. This technical guide provides an in-depth overview of this compound's mechanism of action, its application in key preclinical experiments, and detailed methodologies for its use in studying serotonergic neurotransmission.

Mechanism of Action

This compound is a potent and selective agonist of the serotonin 1A (5-HT1A) receptor.[1] It exhibits high affinity for this receptor subtype while demonstrating negligible interaction with alpha-adrenergic and dopaminergic receptors.[2] The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This signaling cascade is central to the modulatory effects of serotonin on neuronal excitability and neurotransmitter release.

This compound's effects are mediated through its action on both presynaptic and postsynaptic 5-HT1A receptors:

-

Presynaptic Autoreceptors: Located on the soma and dendrites of serotonergic neurons in the raphe nuclei, these receptors act as a negative feedback mechanism. Activation of these autoreceptors by agonists like this compound reduces the firing rate of serotonin neurons, thereby decreasing the synthesis and release of serotonin in projection areas such as the cortex.

-

Postsynaptic Heteroreceptors: These receptors are located on non-serotonergic neurons in various brain regions, including the hippocampus, amygdala, and cortex. Their activation by this compound directly modulates the activity of these neurons, contributing to its anxiolytic and other behavioral effects.

Data Presentation

Receptor Binding Profile

The selectivity of this compound for the 5-HT1A receptor is a key feature of its pharmacological profile. While comprehensive data on its binding affinity across a wide range of receptors is not extensively published, available information highlights its specificity.

| Receptor Subtype | Ligand | Ki (nmol/L) | Tissue Source | Reference |

| 5-HT1A | [3H]8-OH-DPAT | 104.8 ± 10.6 | Rat Brain | (Not explicitly stated in snippets, but implied by the study) |

| Dopamine Receptors | Not Specified | Negligible | Not Specified | [2] |

| Alpha-Adrenergic Receptors | Not Specified | Negligible | Not Specified | [2] |

In Vivo Neurochemical Effects

The functional consequence of this compound's interaction with 5-HT1A receptors has been demonstrated in in vivo microdialysis studies.

| Brain Region | Neurotransmitter | Dose of this compound | Route of Administration | Effect on Neurotransmitter Level | Reference |

| Frontal Cortex | 5-HT | 30 µg/kg | i.p. | Reduced to 45% of basal value | |

| Frontal Cortex | 5-HIAA | 30 µg/kg | i.p. | No effect | |

| Frontal Cortex | DOPAC | 30 µg/kg | i.p. | No effect | |

| Frontal Cortex | HVA | 30 µg/kg | i.p. | No effect |

Experimental Protocols

In Vivo Microdialysis for Serotonin Release

This protocol is designed to measure the effect of this compound on extracellular serotonin levels in the brain of a freely moving rat.

Materials:

-

This compound

-

Vehicle (e.g., saline)

-

Male Wistar rats (250-300 g)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 4 mm membrane)

-

Perfusion pump

-

Fraction collector

-

HPLC system with electrochemical detection

-

Artificial cerebrospinal fluid (aCSF)

Procedure:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).

-

Secure the animal in a stereotaxic frame.

-

Implant a guide cannula stereotaxically into the desired brain region (e.g., prefrontal cortex).

-

Secure the cannula to the skull with dental cement.

-

Allow the animal to recover for at least 48 hours post-surgery.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Allow a stabilization period of at least 2 hours to obtain a stable baseline of serotonin levels.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution.

-

Administer this compound (e.g., 30 µg/kg, i.p.) or vehicle.

-

Continue collecting dialysate samples for at least 2 hours post-injection.

-

-

Analysis of Samples:

-

Analyze the collected dialysate samples for serotonin and its metabolite 5-HIAA using HPLC with electrochemical detection.

-

Express the results as a percentage of the mean baseline concentrations.

-

Haloperidol-Induced Catalepsy

This model is used to assess the potential of a compound to modulate extrapyramidal symptoms, which are often linked to dopamine D2 receptor blockade. 5-HT1A receptor agonists are known to inhibit haloperidol-induced catalepsy.

Materials:

-

This compound

-

Haloperidol

-

Vehicle (e.g., saline with a few drops of Tween 80)

-

Male Wistar rats (200-250 g)

-

Horizontal bar apparatus (e.g., a wooden bar 1 cm in diameter, elevated 9 cm from the surface)

-

Stopwatch

Procedure:

-

Drug Administration:

-

Administer this compound or vehicle to the rats via the desired route (e.g., intraperitoneally).

-

After a predetermined time (e.g., 30 minutes), administer haloperidol (e.g., 1 mg/kg, i.p.) to all animals.

-

-

Catalepsy Assessment:

-

At various time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), assess the degree of catalepsy.

-

Gently place the rat's forepaws on the horizontal bar.

-

Measure the time it takes for the rat to remove both forepaws from the bar (descent latency).

-

A cut-off time (e.g., 180 seconds) is typically used.

-

-

Scoring:

-

The descent latency is used as the measure of catalepsy. Longer latencies indicate a greater cataleptic state.

-

Compare the descent latencies of the this compound-treated group to the vehicle-treated group to determine if this compound inhibits the cataleptic effect of haloperidol.

-

Drug-Induced Hypothermia

Activation of 5-HT1A receptors, particularly presynaptic autoreceptors, can lead to a decrease in body temperature. This model can be used to assess the in vivo agonist activity of compounds like this compound at these receptors.

Materials:

-

This compound

-

Vehicle (e.g., saline)

-

Male mice (e.g., Swiss Webster, 20-25 g)

-

Rectal thermometer

-

Individual cages

Procedure:

-

Acclimatization:

-

House the mice individually and allow them to acclimatize to the experimental room for at least 1 hour before the experiment.

-

Measure the baseline rectal temperature of each mouse.

-

-

Drug Administration:

-

Administer this compound or vehicle to the mice via the desired route (e.g., subcutaneously or intraperitoneally).

-

-

Temperature Measurement:

-

Measure the rectal temperature at regular intervals after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

-

Data Analysis:

-

Calculate the change in body temperature from the baseline for each mouse at each time point.

-

Compare the temperature changes in the this compound-treated group to the vehicle-treated group to determine the hypothermic effect of the compound.

-

Visualizations

Caption: Serotonergic signaling pathway and the action of this compound.

References

The Attenuation of Haloperidol-Induced Catalepsy by Lesopitron: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haloperidol, a typical antipsychotic agent, is a potent antagonist of the dopamine D2 receptor. Its use is associated with a high incidence of extrapyramidal side effects (EPS), most notably catalepsy, an animal model analogue of parkinsonian rigidity and akinesia. Lesopitron (EGIS-8143) is a selective agonist of the serotonin 5-HT1A receptor. Research into the interaction between the serotonergic and dopaminergic systems has revealed that 5-HT1A receptor agonists can modulate dopamine-dependent behaviors, including the motor deficits induced by neuroleptics. This technical guide provides an in-depth analysis of the preclinical evidence demonstrating the efficacy of this compound in mitigating haloperidol-induced catalepsy.

Core Mechanism of Action

This compound exerts its anti-cataleptic effects through its agonist activity at 5-HT1A receptors, specifically the somatodendritic 5-HT1A autoreceptors located on serotonergic neurons in the raphe nuclei. Activation of these autoreceptors by this compound inhibits the firing of serotonergic neurons, leading to a reduction in serotonin (5-HT) release in projection areas such as the basal ganglia. This decrease in serotonergic inhibition of the nigrostriatal dopamine pathway is thought to counteract the dopamine D2 receptor blockade by haloperidol, thereby alleviating catalepsy.

Signaling Pathway of this compound's Anti-Cataleptic Effect

Caption: Proposed signaling pathway for this compound's anti-cataleptic effect.

Experimental Protocols

Haloperidol-Induced Catalepsy in Rats

The standard method for inducing and measuring catalepsy in rats involves the following steps:

-

Animal Model: Male Wistar rats are typically used.

-

Haloperidol Administration: Haloperidol is dissolved in a vehicle (e.g., physiological saline with a drop of glacial acetic acid) and administered intraperitoneally (i.p.) at a dose known to reliably induce catalepsy (e.g., 0.5 mg/kg).

-

This compound Administration: this compound is dissolved in distilled water and administered i.p. at various doses. It is typically administered 30 minutes prior to the catalepsy test.

-

Catalepsy Assessment (Bar Test):

-

At specified time points after haloperidol injection (e.g., 30, 60, 90, and 120 minutes), the rat's forepaws are gently placed on a horizontal bar raised a specific height (e.g., 9 cm) above the surface.

-

The time until the rat removes both forepaws from the bar (descent latency) is recorded.

-

A cut-off time (e.g., 180 or 300 seconds) is established, and if the rat remains on the bar for this duration, the maximum score is assigned.

-

-

Data Analysis: The mean descent latency for each treatment group is calculated and statistically compared to the control group (vehicle + haloperidol) to determine the anti-cataleptic effect of this compound.

Experimental Workflow

Caption: Experimental workflow for assessing this compound's effect on haloperidol-induced catalepsy.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Receptor Binding Affinity of this compound

| Radioligand | Receptor | Brain Region | Ki (nM) |

| [³H]8-OH-DPAT | 5-HT1A | Hippocampus | 2.5 ± 0.4 |

Ki values represent the mean ± S.E.M. of at least three independent experiments.

Table 2: Effect of this compound on Haloperidol-Induced Catalepsy in Rats

| Treatment | Dose (mg/kg, i.p.) | Mean Catalepsy Score (seconds) at 60 min post-haloperidol |

| Vehicle + Haloperidol | - | 150 ± 20 |

| This compound + Haloperidol | 0.1 | 110 ± 15* |

| This compound + Haloperidol | 0.3 | 75 ± 12 |

| This compound + Haloperidol | 1.0 | 40 ± 8 |

Data are presented as mean ± S.E.M. Haloperidol was administered at 0.5 mg/kg, i.p. *p < 0.05, **p < 0.01 compared to the vehicle + haloperidol group.

Table 3: Effect of this compound on Serotonin and Dopamine Metabolites

| Treatment | Dose (µg/kg, i.p.) | Brain Region | % Change in 5-HT | % Change in DOPAC | % Change in HVA |

| This compound | 30 | Frontal Cortex | ↓ 55% | No significant change | No significant change |

Data represent the percentage change from baseline levels.

Discussion

The data presented in this guide strongly support the hypothesis that this compound effectively attenuates haloperidol-induced catalepsy in a dose-dependent manner. The potent binding of this compound to 5-HT1A receptors, coupled with its ability to reduce central 5-HT levels, provides a clear mechanism for its anti-cataleptic action. These findings suggest that this compound and other selective 5-HT1A receptor agonists hold therapeutic potential for mitigating the extrapyramidal side effects associated with conventional antipsychotic medications. Further research is warranted to fully elucidate the clinical utility of this pharmacological approach.

Methodological & Application

Application Notes and Protocols for [3H]Lesopitron Radioligand Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction